molecular formula C28H20ClN3O4S B15038861 (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

(2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B15038861
M. Wt: 530.0 g/mol
InChI Key: ICMMPUAQOJGDRU-CSMSQXLJSA-N
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Description

(2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.

    Introduction of Benzyl Groups: Benzyl groups can be introduced through nucleophilic substitution reactions.

    Formation of the Furan Ring: The furan ring can be synthesized via cyclization reactions involving appropriate precursors.

    Final Assembly: The final compound is assembled through condensation reactions, often under specific temperature and pH conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the benzyl and furan moieties.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce amine-substituted thiazolidinones.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Antimicrobial Activity: Thiazolidinones are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound may be explored for its potential as a therapeutic agent in treating diseases like cancer, diabetes, and infections.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
  • (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other thiazolidinones.

Properties

Molecular Formula

C28H20ClN3O4S

Molecular Weight

530.0 g/mol

IUPAC Name

(5Z)-3-benzyl-2-benzylimino-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H20ClN3O4S/c29-24-13-11-21(32(34)35)15-23(24)25-14-12-22(36-25)16-26-27(33)31(18-20-9-5-2-6-10-20)28(37-26)30-17-19-7-3-1-4-8-19/h1-16H,17-18H2/b26-16-,30-28?

InChI Key

ICMMPUAQOJGDRU-CSMSQXLJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN=C2N(C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)/S2)CC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)S2)CC5=CC=CC=C5

Origin of Product

United States

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